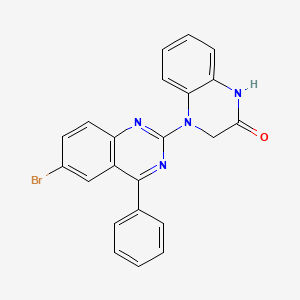

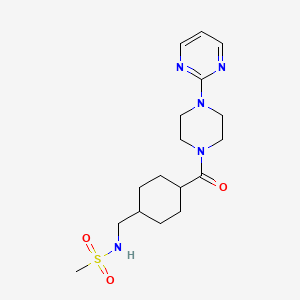

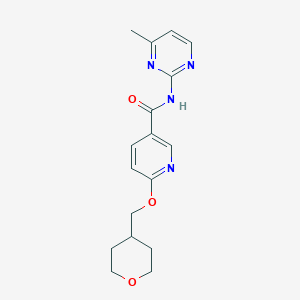

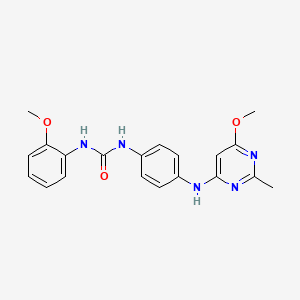

N-((4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-((4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide” is a chemical compound. It is a part of the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of piperazine derivatives, such as the one , has been the subject of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques. For example, the crystal system at 100 K is triclinic, with specific parameters .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. For instance, it has been shown that certain compounds with similar structures exhibited significant activity against Mycobacterium tuberculosis H37Ra .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various methods. For instance, the Bioaccumulation Estimates from Log Kow (BCFWIN v2.17) are available .Applications De Recherche Scientifique

CDK2 Inhibitor for Cancer Treatment

The compound has been identified as a potential inhibitor of Cyclin-dependent kinase 2 (CDK2), a protein kinase that has been garnering considerable interest as a target to develop new cancer treatments . The compound exhibited potent CDK2 inhibitory activity and displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines . This suggests that it could be developed into a potent and selective CDK2 inhibitor for the treatment of cancer .

Derivatization Reagent for Peptides

The compound can be used as a derivatization reagent for the carboxyl groups on peptides . This can be particularly useful during the spectrophotometric analysis of phosphopeptides .

Inhibitor of Tyrosine Kinases

Imatinib, a therapeutic agent used to treat leukemia, specifically inhibits the activity of tyrosine kinases . Given the structural similarities between Imatinib and the compound , it’s possible that the compound could also serve as an inhibitor of tyrosine kinases .

Potential Treatment for Leukemia

As mentioned above, the compound’s potential as an inhibitor of tyrosine kinases could make it a promising candidate for the treatment of chronic myelogenic leukemia .

Research Tool in Structural Studies

The compound’s flexible molecular structure makes it a useful tool in structural studies . It can realize in crystals two main conformations, an extended with the pyridylpyrimidine moiety in trans position towards the methylbenzene ring and a folded with the pyridylpyrimidine moiety cis situated to the methylbenzene ring .

Antiproliferative Agent

The compound has shown promising results as an antiproliferative agent, with the potential to inhibit the growth of various cancer cell lines .

Orientations Futures

Mécanisme D'action

Target of Action

The compound N-((4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide is a complex molecule with potential applications in diverse scientific research fields. and inhibitory activities against acetylcholinesterase .

Mode of Action

This inhibition could potentially lead to an increase in the concentration of acetylcholine, enhancing cognition functions .

Biochemical Pathways

It may also affect the biochemical pathways involved in the survival and proliferation of Mycobacterium tuberculosis H37Ra .

Result of Action

Propriétés

IUPAC Name |

N-[[4-(4-pyrimidin-2-ylpiperazine-1-carbonyl)cyclohexyl]methyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N5O3S/c1-26(24,25)20-13-14-3-5-15(6-4-14)16(23)21-9-11-22(12-10-21)17-18-7-2-8-19-17/h2,7-8,14-15,20H,3-6,9-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLCYYYFMJNMMKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1CCC(CC1)C(=O)N2CCN(CC2)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2777898.png)

![4-[1-[(2S)-2-(Dimethylamino)-3-methylbutanoyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2777900.png)

![2-(1H-imidazol-1-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2777905.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]ethanesulfonamide](/img/structure/B2777906.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-chlorobenzamide](/img/structure/B2777909.png)

![N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2777910.png)